ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluoro-2-methylbenzoyl)acetate: Similar in structure but lacks the thiazole and pyrrolidine rings.
Methyl 3-fluoro-5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a similar benzoyl group but differs in other substituents.
Uniqueness
Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.
Biological Activity
Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound integrates multiple functional groups, including a thiazole ring, a pyrrole moiety, and various aromatic substituents, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C32H35FN2O7S, with a molecular weight of approximately 618.07 g/mol. The presence of the fluorine atom and various methyl groups enhances its chemical properties and influences its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural components are believed to interfere with cellular mechanisms associated with tumor growth.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains, indicating possible applications in treating infections.
- Anti-inflammatory Effects : Due to the presence of hydroxyl and thiazole groups, the compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
Anticancer Activity
A study conducted on multicellular spheroids revealed that compounds with similar structures to ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy... exhibited significant anticancer effects. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
In vitro tests have demonstrated that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that it may be as effective as conventional antibiotics .
Anti-inflammatory Studies
Research into the anti-inflammatory properties suggests that this compound can reduce pro-inflammatory cytokines in cellular models. This was assessed through ELISA assays measuring cytokine levels in treated versus untreated cells .
Comparative Analysis
The following table summarizes the biological activities of ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy... compared to structurally similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
Ethyl 2-{3-(3-fluoro... | Moderate | High | Moderate |
Allyl 2-(3-(3-fluoro... | Low | Moderate | Low |
Ethyl 4-hydroxy... | High | Low | High |
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation into the anticancer effects of related compounds highlighted that modifications in the aromatic substituents significantly enhanced cytotoxicity against breast cancer cell lines. Ethyl 2-{3-(3-fluoro... was among the most potent candidates tested .
- Antimicrobial Efficacy Assessment : In a comparative study, ethyl 2-{3-(3-fluoro... was tested against standard antibiotics for its antimicrobial efficacy. Results indicated comparable or superior activity against multi-drug resistant strains .
Properties
Molecular Formula |
C31H33FN2O7S |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H33FN2O7S/c1-6-8-9-14-41-22-13-12-19(16-23(22)39-5)25-24(26(35)20-11-10-17(3)21(32)15-20)27(36)29(37)34(25)31-33-18(4)28(42-31)30(38)40-7-2/h10-13,15-16,25,35H,6-9,14H2,1-5H3/b26-24- |
InChI Key |
BZTFAIZBGBDSCJ-LCUIJRPUSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
Origin of Product |
United States |
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